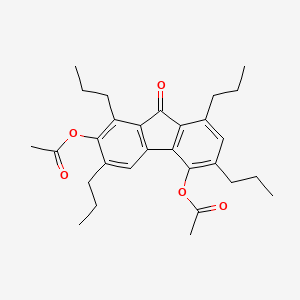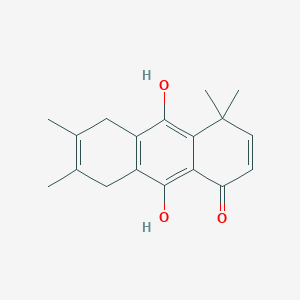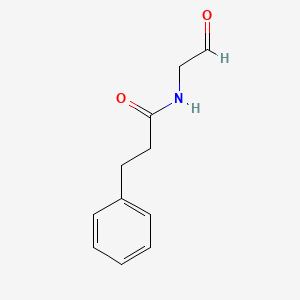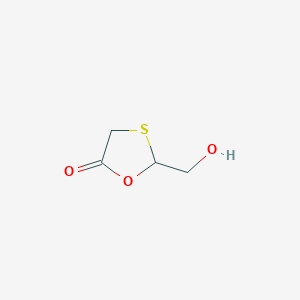
2-(Hydroxymethyl)-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1,3-oxathiolan-5-one is an organic compound that features a five-membered ring containing oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one typically involves the reaction of formaldehyde with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as phosphines can be used to accelerate the reaction, and the product can be purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Hydroxymethyl)-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Hydroxymethyl)-1,3-oxathiolan-5-one include:
- 2-Hydroxymethyl-2-cyclopenten-1-one
- 5-Hydroxymethylfurfural
- 2,5-Dihydroxy methyl tetrahydrofuran .
Uniqueness
What sets this compound apart from these similar compounds is its unique five-membered ring structure containing both oxygen and sulfur atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
138760-36-8 |
|---|---|
Molecular Formula |
C4H6O3S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O3S/c5-1-4-7-3(6)2-8-4/h4-5H,1-2H2 |
InChI Key |
RRHCTVYNFRNAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(S1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
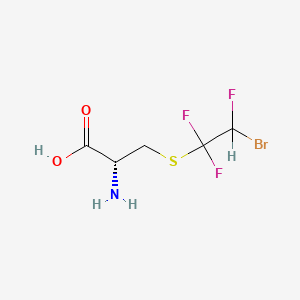
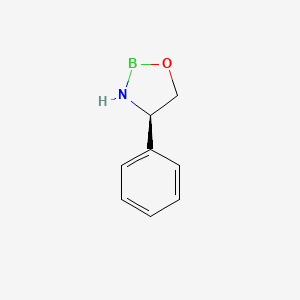
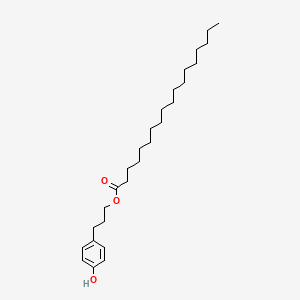
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
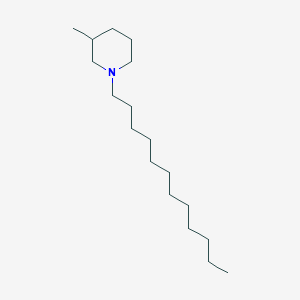
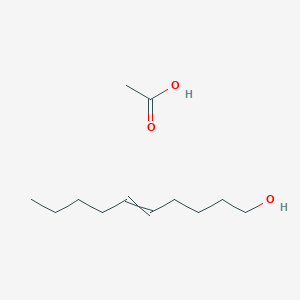
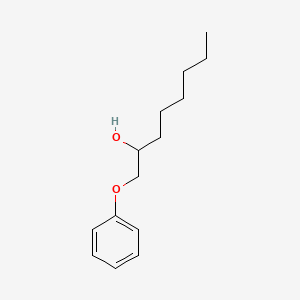
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)

